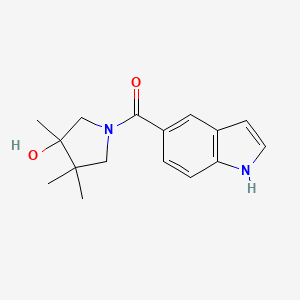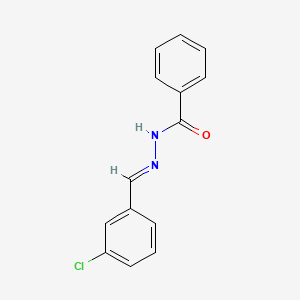![molecular formula C19H29N3O3 B5565370 4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals that have been synthesized and studied for their various biological activities. While direct studies on this exact compound are scarce, insights can be drawn from research on closely related piperazine derivatives and benzoyl compounds.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions starting from basic piperazine or its substituted forms. For example, Sugimoto et al. (1990) synthesized a series of piperidine derivatives by introducing bulky moieties at the para position of the benzamide, significantly enhancing their biological activity (Sugimoto et al., 1990). This process indicates that modifications at specific positions can dramatically influence the compound's activity.
Molecular Structure Analysis
Studies on the molecular structure of similar compounds reveal the importance of specific substituents and structural motifs. For instance, the molecular docking studies of Hussain et al. (2016) on a series of benzamides showed that specific groups' presence could enhance the molecule's binding affinity and thus its potential therapeutic effects (Hussain et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, offering insights into their reactivity and potential chemical transformations. The Bischler-Napieralski reaction, for example, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the versatility of these compounds in synthetic chemistry (Browne et al., 1981).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments. While specific data on the compound might not be available, related research indicates that variations in substituents can significantly impact these properties, affecting their application potential.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the molecular structure and substituents of the piperazine derivatives. Studies like those by Malinka et al. (2004) on reactions of pyrido[3,2-e]-1,2-thiazines with primary amines highlight the reactivity patterns and potential for further modifications of similar compounds (Malinka et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound and its derivatives have been a focal point in the synthesis of novel heterocyclic compounds, demonstrating significant anti-inflammatory and analgesic activities. These activities are primarily attributed to their ability to act as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some derivatives showing high selectivity for COX-2 inhibition (Abu‐Hashem et al., 2020).
Pharmacological Applications
- Piperazine derivatives have been studied for their role in oxidative metabolism, with specific enzymes involved in the metabolic process being identified. This has implications for the development of novel antidepressants and the understanding of drug metabolism in liver microsomes (Hvenegaard et al., 2012).
Antiviral and Antimicrobial Activities
- Novel urea and thiourea derivatives of piperazine, doped with Febuxostat, have shown promising antiviral and antimicrobial activities. These compounds have potential applications in the treatment of diseases caused by Tobacco mosaic virus (TMV) and various microbial pathogens (Reddy et al., 2013).
Antibacterial Activities
- 1,4-Disubstituted piperazines have been identified as potent antibacterial agents against resistant strains of Staphylococcus aureus. This highlights their potential use in combating antibiotic-resistant bacterial infections (Shroff et al., 2022).
Antioxidant Properties
- Studies have focused on the antioxidant properties of piperazine derivatives, indicating their potential in treating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals suggests their utility in developing treatments for conditions associated with oxidative damage (Jin et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,25)9-8-15-6-5-7-16(14-15)17(23)21-10-12-22(13-11-21)18(24)20(3)4/h5-7,14,25H,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQLILKDMXPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)


![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)
![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)